
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one is a compound that features a cyclohexanone ring substituted with a propyl group and a pyrrolidine ring
准备方法
The synthesis of 4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one typically involves the construction of the cyclohexanone ring followed by the introduction of the propyl and pyrrolidine substituents. One common synthetic route includes the following steps:
Cyclohexanone Formation: Starting from a suitable precursor, cyclohexanone is synthesized through a series of reactions, including oxidation and cyclization.
Propyl Group Introduction: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through cyclization reactions involving amines and suitable carbonyl compounds.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and efficient catalysts to enhance yield and purity.
化学反应分析
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
4-Propyl-2-(pyrrolidin-2-YL)cyclohexan-1-one can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities but differ in their biological activity and applications.
Cyclohexanone Derivatives: Compounds with different substituents on the cyclohexanone ring, such as 4-(pyridin-2-yl)cyclohexan-1-one, exhibit distinct chemical and biological properties.
属性
分子式 |
C13H23NO |
|---|---|
分子量 |
209.33 g/mol |
IUPAC 名称 |
4-propyl-2-pyrrolidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-2-4-10-6-7-13(15)11(9-10)12-5-3-8-14-12/h10-12,14H,2-9H2,1H3 |
InChI 键 |
AKHXFINWKBATKC-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(=O)C(C1)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


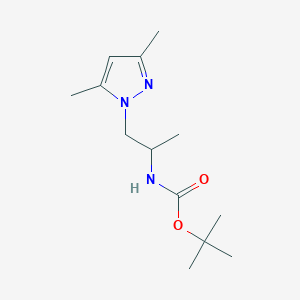
![2,3-Dihydro-4H-thieno[2,3-b]thiopyran-4-one 1,1-dioxide](/img/structure/B13056178.png)
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate](/img/structure/B13056184.png)
![(E)-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}aminobenzoate](/img/structure/B13056185.png)
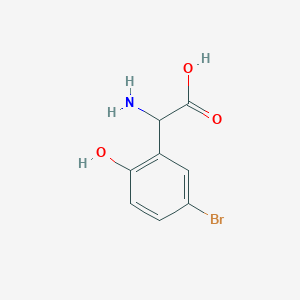
![(3E)-1-(4-chlorophenyl)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]prop-1-en-1-ol](/img/structure/B13056194.png)
![2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile](/img/structure/B13056198.png)
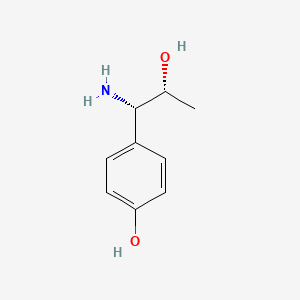
![Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13056213.png)

![6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13056224.png)
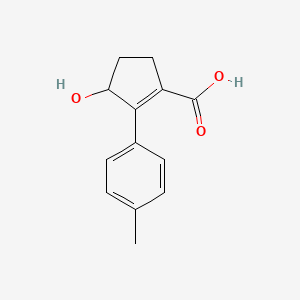
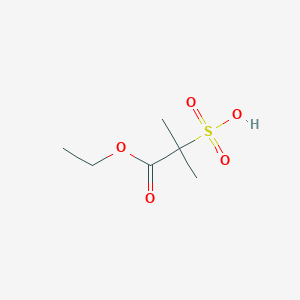
![1,1-Difluoro-6-azaspiro[3.4]octane](/img/structure/B13056261.png)
